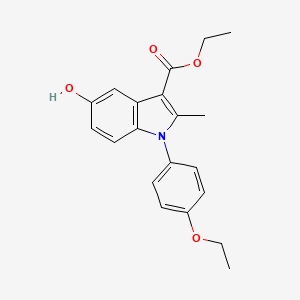
ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.14705815 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a compound belonging to the indole family, which has garnered interest in pharmacological research for its potential therapeutic applications. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes involved in inflammation and cancer pathways.
- Molecular Formula : C15H17NO3
- Molecular Weight : 273.30 g/mol
- CAS Number : 7598-91-6
The compound exhibits several biological activities, notably:
- Anti-inflammatory Activity : It has been shown to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of pro-inflammatory leukotrienes. This inhibition is significant for treating inflammatory diseases and allergies .
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its neuroprotective effects .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may interfere with cancer cell proliferation by inducing apoptosis and inhibiting tubulin polymerization, which is essential for cell division .
Inhibition Studies
The following table summarizes the IC50 values for various biological assays related to this compound:
| Biological Target | Assay Type | IC50 Value |
|---|---|---|
| 5-Lipoxygenase | Cell-free assay | 0.7 μM |
| Leukotriene synthesis | Polymorphonuclear leukocytes | 0.23 μM |
| Cancer cell lines (MCF-7, etc.) | Proliferation assay | 0.69 - 22 μM |
| ROS generation | Cellular assay | Not specified |
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study demonstrated that ethyl derivatives significantly inhibited the production of leukotrienes by blocking 5-LO activity, suggesting their potential as anti-inflammatory agents . The structure-activity relationship (SAR) indicated that modifications on the phenyl ring could enhance potency. -
Neuroprotective Effects :
Research highlighted that compounds with an indole nucleus showed neuroprotective properties against oxidative stress in neuronal cell lines (SH-SY5Y). The compounds modulated inflammatory responses and exhibited antioxidant activities, which are critical in neurodegenerative disease models . -
Anticancer Potential :
In vitro tests revealed that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was associated with inducing apoptosis and disrupting microtubule dynamics .
Properties
IUPAC Name |
ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-24-16-9-6-14(7-10-16)21-13(3)19(20(23)25-5-2)17-12-15(22)8-11-18(17)21/h6-12,22H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWFCPJKHSTRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














